N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447945
InChI: InChI=1S/C12H19ClN2O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8H2,1H3
SMILES: CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13447945

Molecular Formula: C12H19ClN2O2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
IUPAC Name N-[1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C12H19ClN2O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8H2,1H3
Standard InChI Key NIHXMWHXFHGKPC-UHFFFAOYSA-N
SMILES CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl
Canonical SMILES CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with an N-cyclopropylacetamide group and at the 1-position with a 2-chloroacetyl moiety. This configuration introduces both rigidity (via the cyclopropyl group) and reactivity (via the chloroacetyl unit). The IUPAC name, N-[1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylacetamide, reflects this arrangement. Key structural identifiers include:

PropertyValue
Molecular FormulaC12H19ClN2O2\text{C}_{12}\text{H}_{19}\text{ClN}_2\text{O}_2
Molecular Weight258.74 g/mol
SMILESCC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl
InChI KeyNIHXMWHXFHGKPC-UHFFFAOYSA-N

The chloroacetyl group (ClCH2C(O)\text{ClCH}_2\text{C(O)}) enables nucleophilic substitution reactions, while the acetamide and piperidine components may facilitate interactions with biological targets.

Physicochemical Profiling

Synthesis and Reaction Pathways

General Synthetic Strategies

Synthesis typically proceeds via sequential acylation and alkylation steps under inert conditions to mitigate side reactions from the chloroacetyl group’s reactivity. A plausible route involves:

  • Piperidine Functionalization: Introducing the cyclopropylacetamide group via nucleophilic substitution.

  • Chloroacetylation: Reacting the intermediate with chloroacetyl chloride in dichloromethane or tetrahydrofuran .

Optimized Reaction Conditions

Data from related syntheses highlight critical parameters:

ParameterOptimal ConditionYield
SolventDichloromethane or THF74–99%
Temperature0–25°CModerate
BaseTriethylamine or K2_2CO3_3High

For example, cyclopropylamine reacts with chloroacetyl chloride in dichloromethane at 0°C to yield 2-chloro-N-cyclopropylacetamide (99% yield) , a potential precursor for further functionalization. Subsequent coupling with a piperidine derivative under similar conditions could generate the target compound.

Industrial and Synthetic Applications

Intermediate in Organic Synthesis

Chloroacetamides serve as versatile intermediates due to their susceptibility to nucleophilic attack. For N-[1-(2-chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide, potential derivatization pathways include:

  • Alkylation: Displacement of the chloro group with amines or thiols.

  • Cyclization: Intramolecular reactions forming heterocyclic scaffolds.

Library Development for Drug Discovery

The compound’s modular structure enables rapid generation of analogs for high-throughput screening. For instance, substituting the cyclopropyl group with other alkyl or aryl moieties could yield lead candidates with enhanced target selectivity.

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